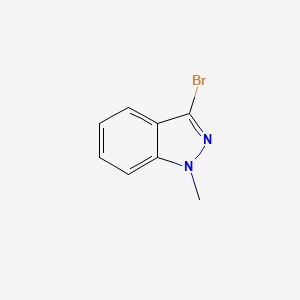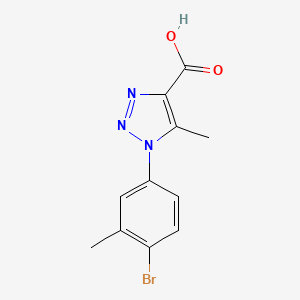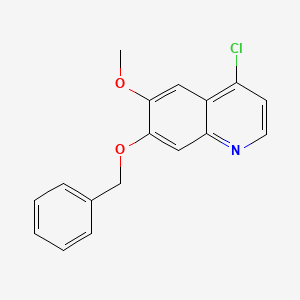
7-(苄氧基)-4-氯-6-甲氧基喹啉
概述
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple and readily available starting materials such as vanillin or methyl 4-hydroxy-3-methoxybenzoate. The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, for example, includes steps such as substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . Similarly, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one involves benzylation, nitration, oxidation, reduction, and cyclization, with the reaction conditions such as the amount of reagent, temperature, and time being critical for the outcome .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been confirmed using spectroscopic methods like NMR and mass spectrometry. Additionally, X-ray powder diffraction and single crystal X-ray diffraction have been employed to determine the crystal systems and space groups of these compounds. For instance, one derivative crystallizes in an orthorhombic system with space group Fdd2, while another crystallizes in the orthorhombic system, space group Pbca . These studies provide detailed insights into the molecular geometry and intermolecular interactions of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various contexts. For example, the reactions of tetrahydroisoquinolines have been studied, revealing the formation of different derivatives through thermal isomerization and reactions with organic and hydrohalic acids . These reactions are significant as they provide pathways to modify the chemical structure and potentially alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline nature and the specific crystal systems they belong to suggest a degree of stability and predictability in their solid-state forms. The intermolecular interactions, such as hydrogen bonding, play a crucial role in the stabilization of these structures, as seen in the compound acting as an effective inhibitor on the proliferation of a lung cancer cell line . The substitution patterns and the presence of functional groups like methoxy and benzyloxy influence the overall planarity and the formation modes of intermolecular interactions, which are crucial for their biological activity and structural stabilization .
科学研究应用
合成和化学性质
7-(苄氧基)-4-氯-6-甲氧基喹啉已经被合成并研究其化学性质。Min Wang等人(2015年)描述了它的合成过程,从甲基4-羟基-3-甲氧基苯甲酸酯开始,经过取代、硝化、还原、环化和氯化,通过光谱学确认了其结构。由于其复杂的结构和潜在的生物活性,这种化合物的合成对进一步的化学和药理研究具有重要意义(Wang et al., 2015)。
在生物碱合成中的应用
这种化合物已被用于合成复杂的生物碱。Simon S. Cämmerer等人(2003年)利用钯介导的7-苄氧基-4-氯-6-甲氧基喹啉衍生物的分子内芳基胺化反应,合成了Cryptocarya生物碱。这种方法对于这些生物活性化合物的高效合成至关重要(Cämmerer等人,2003)。
抗菌和抗微生物活性
从7-(苄氧基)-4-氯-6-甲氧基喹啉衍生的化合物已被探索其抗微生物性能。S. Shaikh(2013年)合成了N'-((2-氯-6-甲氧基喹啉-3-基)甲亚甲基)-取代苯甲酰肼,显示出在抗菌活性方面的潜力。该研究突显了这些化合物在开发新的抗微生物药物中的潜力(Shaikh, 2013)。
安全和危害
属性
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-9-13-14(18)7-8-19-15(13)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKLZPMKNBDEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627294 | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
CAS RN |
286371-49-1 | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

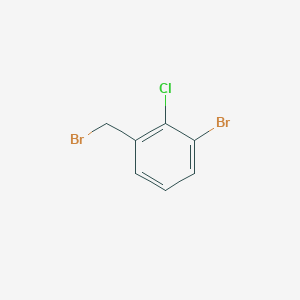
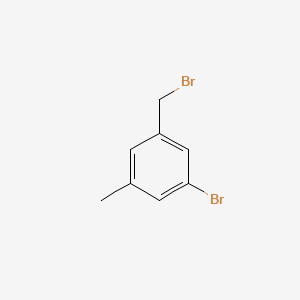





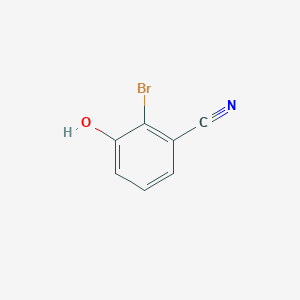

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)
